

Improving Levobunolol Hydrochloride solubility in aqueous solutions

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Compound of Interest

Compound Name: Levobunolol Hydrochloride

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Technical Support Center: Levobunolol Hydrochloride Solubility

Welcome to the technical support center for improving the aqueous solubility of **Levobunolol Hydrochloride**. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your formulation development experiments.

Troubleshooting Guide

This guide addresses common issues encountered when attempting to dissolve **Levobunolol Hydrochloride** in aqueous solutions.

Issue 1: Precipitation or cloudiness observed upon dissolution in water.

- Possible Cause 1: Reaching solubility limit. **Levobunolol hydrochloride** has a finite solubility in water.
 - Solution: Verify the concentration you are trying to achieve against its known solubility. Consider using solubility-enhancing techniques if a higher concentration is needed.
- Possible Cause 2: pH of the solution. The pH of the aqueous medium can influence the ionization state and thus the solubility of the drug.

- Solution: Measure the pH of your solution. Commercial ophthalmic solutions of **levobunolol hydrochloride** typically have a pH between 5.5 and 7.5.[1][2][3] Use hydrochloric acid or sodium hydroxide to carefully adjust the pH within this range and observe for any changes in solubility.
- Possible Cause 3: Temperature of the solvent. Solubility can be temperature-dependent.
 - Solution: Gentle heating and/or sonication can aid in the dissolution process.[4] However, be mindful of the drug's stability at elevated temperatures. It is recommended to prepare fresh solutions and use them promptly.[4]

Issue 2: Drug crashes out of solution over time.

- Possible Cause 1: Supersaturated solution. You may have temporarily exceeded the equilibrium solubility, leading to precipitation over time.
 - Solution: Re-evaluate your formulation. The use of stabilizing excipients such as polymers or cyclodextrins may be necessary to maintain a supersaturated state.
- Possible Cause 2: Change in temperature. A decrease in temperature can reduce the solubility of the drug, causing it to precipitate.
 - Solution: Store the solution at a controlled room temperature (15-30°C) and protect it from excessive heat and light.

Issue 3: Difficulty in formulating an in-situ gel due to polymer crosslinking.

- Possible Cause: The salt form of the drug (hydrochloride) can interact with and cause premature crosslinking of certain polymers like gellan gum, which is sensitive to ions.[5]
 - Solution: Consider using cyclodextrin complexation to encapsulate the drug. This can improve solubility while potentially reducing the interaction between the drug's salt form and the gelling polymer.[5] Another approach is to use pH-induced gelling systems with polymers like Carbopol.[6]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **Levobunolol Hydrochloride**?

A1: **Levobunolol hydrochloride** is considered soluble in water.[7] Published data indicates its solubility in distilled water at 25°C is greater than 300 mg/mL.[8] Other sources report a solubility of 50 mg/mL in water, sometimes requiring ultrasonication to achieve dissolution.[4] A predicted water solubility value is 0.251 mg/mL.[9][10] The variability in reported values may be due to differences in experimental conditions such as pH and temperature.

Q2: How can I improve the aqueous solubility of **Levobunolol Hydrochloride** for my formulation?

A2: Several techniques can be employed:

- pH Adjustment: Adjusting the pH of the solution to a range of 5.5-7.5 can optimize solubility for ophthalmic formulations.[1][2][3]
- Cosolvents: Using a mixture of solvents can significantly enhance solubility. Common cosolvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and ethanol.[4][11]
- Surfactants: Non-ionic surfactants like Tween-80 can be used to increase solubility.[4]
- Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their apparent water solubility.[12][13][14] Hydroxypropyl- β -cyclodextrin (HP- β -CD) and Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) are commonly used derivatives.[4][5]

Q3: Are there any specific excipients that are known to work well with **Levobunolol Hydrochloride**?

A3: Yes, several excipients have been documented in formulations to improve solubility and stability:

- SBE- β -CD: A formulation using 10% DMSO and 90% of a 20% SBE- β -CD solution in saline has been shown to be effective.[4]
- PEG300 and Tween-80: A cosolvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a documented method to solubilize **levobunolol hydrochloride**. [4]

- Polymers for in-situ gels: For specialized ophthalmic delivery, polymers such as Carbopol-940, HPMC-E50LV, and HPMC E4M have been used to create pH-induced in-situ gels.[6]

Q4: What is a typical composition of a commercial **Levobunolol Hydrochloride** ophthalmic solution?

A4: A typical commercial formulation contains the active ingredient, **levobunolol hydrochloride** (0.25% or 0.5%), along with inactive ingredients such as polyvinyl alcohol (a viscosity enhancer), various salts to adjust tonicity (e.g., sodium chloride), phosphate buffers to maintain pH, edetate disodium as a chelating agent, sodium metabisulfite as an antioxidant, and benzalkonium chloride as a preservative.[1][2][3] The pH is adjusted to between 5.5 and 7.5.[1][2][3]

Data Presentation

Table 1: Solubility of **Levobunolol Hydrochloride** in Various Solvents

Solvent System	Reported Solubility (mg/mL)	Molarity (mM)	Notes
Water	> 300[8]	> 915	At 25°C
Water	50[4][15]	152.51	May require sonication.
PBS (pH 7.2)	50[4]	152.51	
PBS (pH 7.2)	5.0[15]	15.25	
DMSO	≥ 62.5[4]	≥ 190.64	Use newly opened DMSO as it is hygroscopic.
DMSO	39.3[15]	119.72	
Ethanol	24[8]	73.21	Absolute ethanol at 25°C.
Ethanol	11.0[15]	33.55	
Methanol	Slightly Soluble[7][16]	-	
DMF	14.0[15]	42.70	

Note: Variations in reported solubility can arise from different experimental conditions and sources.

Table 2: Example Formulations for Enhanced Solubility

Formulation Components	Concentration	Achieved Solubility (mg/mL)
Cosolvent System		
DMSO	10% (v/v)	≥ 2.08
PEG300	40% (v/v)	
Tween-80	5% (v/v)	
Saline	45% (v/v)	
Cyclodextrin System		
DMSO	10% (v/v)	≥ 2.08
20% SBE-β-CD in Saline	90% (v/v)	

Data sourced from MedChemExpress.[4] "≥" indicates that the drug was soluble at this concentration, but the saturation point was not determined.

Experimental Protocols

Protocol 1: Preparation of **Levobunolol Hydrochloride** Solution using a Cosolvent System

This protocol is based on a method described by MedChemExpress.[4]

- Objective: To prepare a 1 mL working solution of **Levobunolol Hydrochloride** at a concentration of at least 2.08 mg/mL.
- Materials:
 - **Levobunolol Hydrochloride** powder
 - DMSO (newly opened)
 - PEG300
 - Tween-80

- Saline solution (0.9% NaCl in ddH₂O)
- Sterile microcentrifuge tubes
- Pipettes
- Procedure:
 1. Prepare a stock solution of **Levobunolol Hydrochloride** in DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved.
 2. In a sterile microcentrifuge tube, add 400 µL of PEG300.
 3. Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
 4. Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
 5. Add 450 µL of saline to bring the total volume to 1 mL.
 6. Vortex the final solution until it is clear and uniform.
- Observation: The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[\[4\]](#)

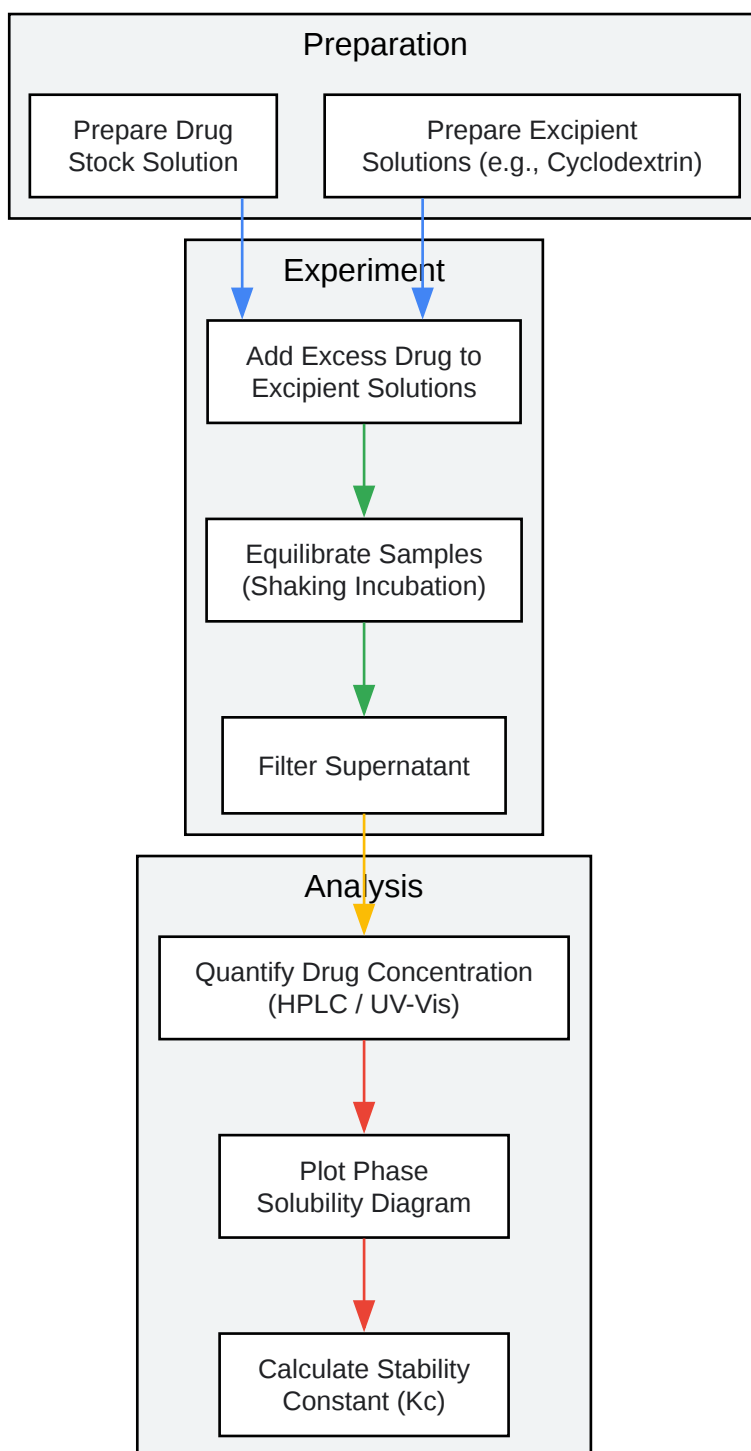
Protocol 2: Phase Solubility Study with Cyclodextrins

This is a general protocol to determine the effect of a cyclodextrin on drug solubility.

- Objective: To determine the stoichiometry and stability constant of the **Levobunolol Hydrochloride**-cyclodextrin complex.
- Materials:
 - **Levobunolol Hydrochloride**
 - Cyclodextrin (e.g., HP-β-CD)
 - Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

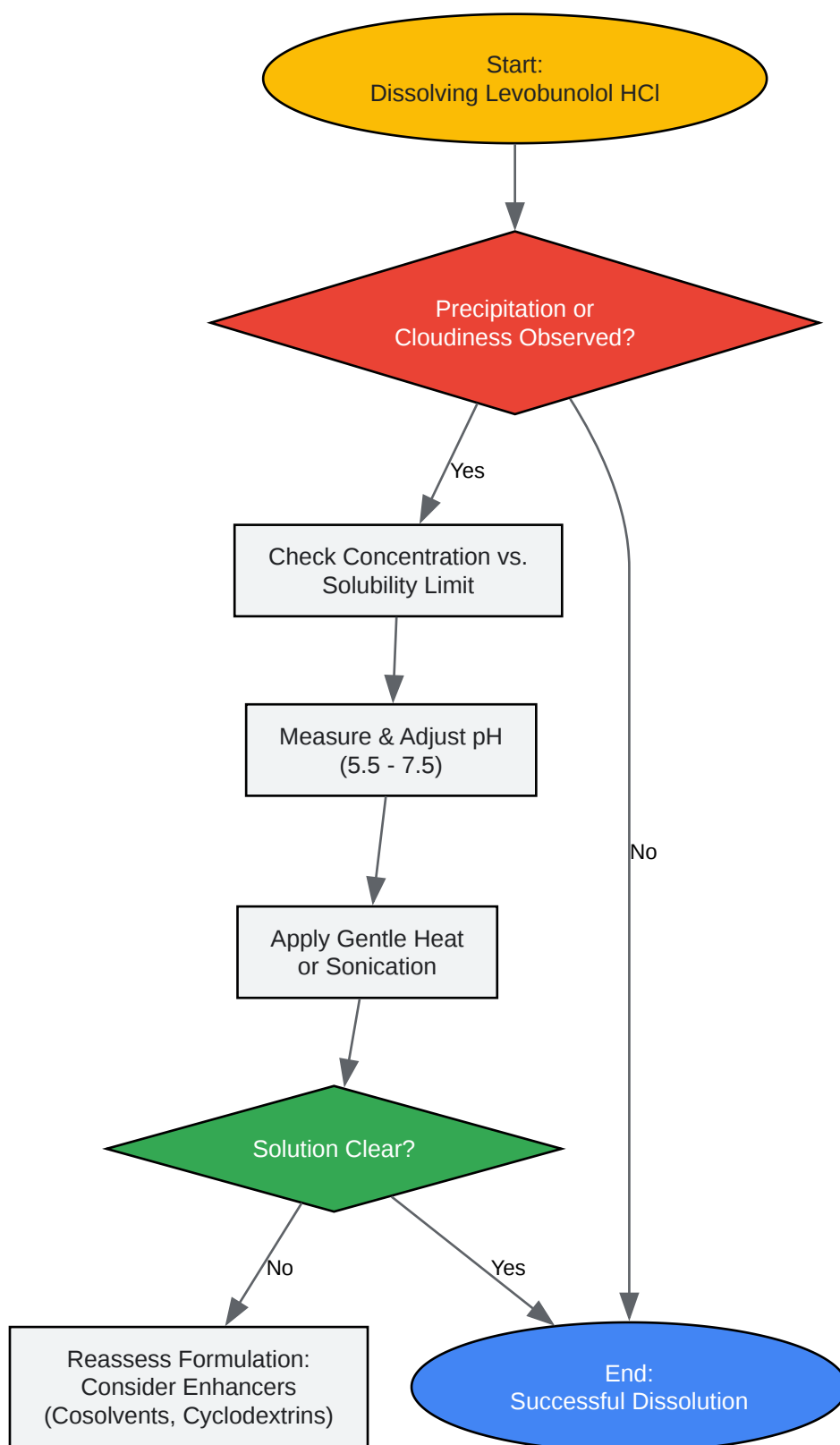
- Scintillation vials or sealed flasks
- Shaking incubator or water bath
- UV-Vis Spectrophotometer or HPLC
- 0.45 μm syringe filters
- Procedure:
 1. Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP- β -CD) in the selected buffer.
 2. Add an excess amount of **Levobunolol Hydrochloride** to each vial containing the cyclodextrin solutions.
 3. Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.
 4. After equilibration, visually inspect the vials to confirm the presence of undissolved solid drug.
 5. Withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 μm syringe filter to remove undissolved particles.
 6. Dilute the filtered samples appropriately with the buffer.
 7. Quantify the concentration of dissolved **Levobunolol Hydrochloride** in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_{max} or HPLC).
 8. Plot the total concentration of dissolved **Levobunolol Hydrochloride** (y-axis) against the concentration of the cyclodextrin (x-axis).
- Data Analysis: The resulting phase solubility diagram can be classified (e.g., A-type, B-type) to understand the nature of the complexation. For a 1:1 complex, the stability constant (K_c) can be calculated from the slope and intercept of the linear portion of the plot.

Visualizations



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Caption: Workflow for a phase solubility study.



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Caption: Troubleshooting logic for dissolution issues.

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